m7GpppCpG -

m7GpppCpG

Catalog Number: EVT-15276734
CAS Number:
Molecular Formula: C30H41N13O25P4
Molecular Weight: 1107.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

m7GpppCpG is synthesized in cells during the transcription of mRNA. The compound belongs to the class of nucleotide cap analogs, which are essential for the regulation of gene expression and the stability of mRNA molecules. It is classified under nucleotides due to its phosphate and ribonucleotide components.

Synthesis Analysis

Methods and Technical Details

The synthesis of m7GpppCpG can be achieved through various chemical methods. One notable approach involves using solid-phase synthesis techniques that allow for precise control over the nucleotide assembly. The synthesis typically starts with 7-methylguanosine, which is modified to introduce the triphosphate group.

  1. Nucleophilic Substitution: A common method involves nucleophilic substitution reactions where 7-methylguanosine reacts with activated phosphates to form the desired triphosphate structure.
  2. Coupling Reactions: Another method includes coupling reactions between activated nucleotides, such as using imidazolide derivatives to facilitate the formation of phosphodiester bonds between nucleotides .

These methods have been optimized to achieve high yields and purity levels, making them suitable for laboratory applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of m7GpppCpG consists of a guanine base (7-methylguanine) attached to a ribose sugar, which is further connected to a cytosine base via a triphosphate linkage. The structural formula can be represented as follows:

m7GpppCpG=C10H14N5O13P3\text{m7GpppCpG}=\text{C}_{10}\text{H}_{14}\text{N}_5\text{O}_{13}\text{P}_3

Key structural features include:

  • Methyl Group: The presence of a methyl group at the N7 position of guanine enhances its recognition by cap-binding proteins.
  • Triphosphate Linkage: The triphosphate group is critical for interactions with translation initiation factors .
Chemical Reactions Analysis

Reactions and Technical Details

m7GpppCpG participates in several biochemical reactions, predominantly involving its interaction with proteins involved in translation initiation. Key reactions include:

  1. Binding to eIF4E: The interaction between m7GpppCpG and eukaryotic initiation factor 4E (eIF4E) is crucial for mRNA recognition. This binding occurs through specific hydrogen bonding and π-π stacking interactions within the cap-binding site of eIF4E .
  2. Formation of Translation Complexes: Following binding, m7GpppCpG facilitates the assembly of translation initiation complexes involving other factors like eIF4G .
Mechanism of Action

Process and Data

The mechanism by which m7GpppCpG functions involves several steps:

  1. Recognition: The cap structure is recognized by eIF4E, leading to the recruitment of additional initiation factors.
  2. Complex Formation: The binding of m7GpppCpG stabilizes the formation of larger complexes that are essential for ribosome assembly on the mRNA.
  3. Initiation of Translation: Once assembled, these complexes facilitate the recruitment of ribosomal subunits, leading to the initiation of protein synthesis .

Kinetic studies have shown that the binding affinity between eIF4E and m7GpppCpG follows a sequential mechanism, emphasizing its role in regulating translation efficiency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

m7GpppCpG exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 365.24 g/mol.
  • Solubility: Highly soluble in water due to its ionic phosphate groups.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

These properties make it an effective component in biochemical assays and therapeutic applications .

Applications

Scientific Uses

m7GpppCpG has several important applications in scientific research:

  1. mRNA Vaccines: Its role as a cap structure has been leveraged in developing mRNA vaccines, enhancing stability and translation efficiency .
  2. Gene Expression Studies: Researchers use m7GpppCpG in experiments designed to study gene expression regulation and translation initiation mechanisms.
  3. Therapeutic Development: Its ability to modulate immune responses makes it a candidate for therapeutic agents targeting various diseases .
Introduction to m7GpppCpG in mRNA Biology

Role of 5′ Cap Structures in Eukaryotic mRNA Metabolism

The 5′ cap structure is a fundamental modification of eukaryotic messenger RNA (mRNA), characterized by a 7-methylguanosine (m⁷G) residue linked via a unique 5′-5′ triphosphate bridge to the first transcribed nucleotide. This structure is evolutionarily conserved across eukaryotes and plays multifaceted roles in mRNA metabolism [4] [9]. Biologically, the cap serves four primary functions:

  • mRNA Stability: The cap protects transcripts from 5′→3′ exoribonuclease degradation by physically blocking enzymatic access. Decapping enzymes (Dcp1/Dcp2) must compete with cap-binding proteins to initiate RNA decay, making the cap a critical determinant of mRNA half-life [9] [8].
  • Translation Initiation: The m⁷G cap is recognized by eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex. This interaction recruits the 43S preinitiation complex and facilitates ribosomal scanning, enabling efficient cap-dependent protein synthesis [4] [6].
  • Nuclear Export: The cap-binding complex (CBC), comprising CBP80 and CBP20, associates with the cap co-transcriptionally. CBC promotes mRNA export by mediating interactions with the nuclear pore complex, ensuring mature transcripts reach the cytoplasm [9] [4].
  • Splicing Regulation: Cap structure enhances the accuracy and efficiency of pre-mRNA splicing, particularly for 5′-proximal introns, through interactions between the cap and spliceosome components [9] [8].

Cap structures exhibit hierarchical methylation states:

  • Cap 0: m⁷GpppN (N = any nucleotide)
  • Cap 1: m⁷GpppNᵐ (2′-O-methylation of the first transcribed nucleotide)
  • Cap 2: m⁷GpppNᵐpNᵐ (2′-O-methylation of the first two nucleotides)

Cap 1 structures are particularly crucial in higher eukaryotes for evading innate immune surveillance. Uncapped or Cap 0 RNAs trigger pattern recognition receptors (e.g., RIG-I), activating interferon responses. Cap 1 methylation masks RNA from immune detection, establishing "self" identity [8] [10].

Table 1: Biological Functions of mRNA Cap Structures

FunctionMechanismKey Proteins/Complexes
StabilityBlocks 5′ exonucleases; competes with decapping enzymesDcp1/Dcp2, eIF4E
TranslationRecruits translation initiation machineryeIF4E, eIF4G, eIF4F complex
Nuclear ExportFacilitates NPC interactionsCBC (CBP80/CBP20)
SplicingEnhances spliceosome assembly on 5′ intronssnRNPs, SR proteins
Immune EvasionPrevents recognition by RIG-I-like receptorsIFIT1, RIG-I

Evolution from Dinucleotide to Trinucleotide Cap Analogs

Early in vitro mRNA capping relied on dinucleotide cap analogs (e.g., m⁷GpppG), which are incorporated during transcription initiation by RNA polymerases. These analogs simplify cap production but suffer from critical limitations:

  • Bidirectional Incorporation: RNA polymerases incorporate dinucleotides in either forward (m⁷GpppGpN...) or reverse (Gpppm⁷GpN...) orientations. Reverse incorporation (≥30% frequency) yields nonfunctional caps unrecognized by eIF4E [2] [10].
  • Inability to Form Cap 1: Dinucleotide analogs lack adjacent nucleotides, preventing 2′-O-methylation required for Cap 1 formation [10].

Trinucleotide cap analogs like m⁷GpppCpG (where CpG denotes cytidine-phosphate-guanosine) overcome these limitations. These analogs consist of m⁷Gppp followed by two nucleosides, enabling:

  • Unidirectional Incorporation: The additional nucleoside (e.g., CpG) ensures polymerase incorporation exclusively in the correct orientation (m⁷GpppCpGpN...) [7].
  • Cap 1 Compatibility: The first transcribed nucleotide (cytidine in m⁷GpppCpG) provides a substrate for 2′-O-methyltransferases, facilitating conversion to Cap 1 (m⁷GpppCᵐpG) [10].

The design of m⁷GpppCpG leverages the substrate preferences of viral RNA polymerases (e.g., T7, SP6). When templates initiate with guanosine, co-transcriptional capping with m⁷GpppCpG yields >95% properly capped mRNA. This efficiency significantly enhances translational output compared to dinucleotide-capped RNAs – studies report 2–4-fold increases in protein expression in cell-free systems and transfected cells [2] [7].

Table 2: Cap Analogs for mRNA Synthesis

Analog TypeStructureOrientation FidelityCap 1 CompatibilityProtein Yield vs. Dinucleotide
Dinucleotidem⁷GpppGLow (≥30% reverse)NoBaseline
Trinucleotide (ARCA)m⁷GpppmGpGHigh (>90%)Limited1.5–2×
m⁷GpppCpGm⁷GpppCpGHigh (>95%)Yes2–4×

m7GpppCpG as a Model for Cap 0/Cap 1 Structural Engineering

m⁷GpppCpG serves as a foundational chemical tool for precision engineering of mRNA cap structures. Its trinucleotide architecture (m⁷G-ppp-C-pG) provides three modular domains for optimization:

  • m⁷G Module: The N7-methylated guanosine is essential for eIF4E binding. Modifications here (e.g., substituting sulfur for oxygen in triphosphate linkages) can alter binding kinetics but risk reducing translation initiation efficiency [8] [9].
  • Linker Region: The triphosphate bridge can be modified to resist decapping enzymes. Phosphorothioate analogs (e.g., m⁷GpsppCpG) enhance stability but may interfere with cap-binding proteins [8].
  • Transcript-adjacent Nucleotides: Cytidine (position 1) and guanosine (position 2) are substrates for enzymatic methylation. Vaccinia virus 2′-O-methyltransferase efficiently methylates cytidine to form Cap 1 (m⁷GpppCᵐpG), while Faustovirus methyltransferase can methylate both nucleotides to generate Cap 2 [10].

Co-transcriptional capping with m⁷GpppCpG followed by enzymatic methylation is the gold standard for producing immune-evasive mRNAs. This hybrid approach yields:

  • Cap 0 mRNA: Directly from IVT with m⁷GpppCpG.
  • Cap 1 mRNA: After 2′-O-methylation of the cytidine residue.

Cap 1 mRNAs exhibit superior biological properties:

  • Reduced Immunogenicity: Human cells recognize Cap 0 as "foreign" via RIG-I receptors. Cap 1 structures evade detection, reducing interferon-β secretion by >80% in dendritic cells [8] [10].
  • Enhanced Translation: Cap 1 mRNAs show prolonged half-lives and 1.8–3.3-fold higher protein expression in vivo compared to Cap 0 due to reduced immune activation [8].

In vaccine development, mRNAs capped with m⁷GpppCpG-derived structures show enhanced antigen expression. For example, influenza vaccines encoding hemagglutinin produced 5-fold higher antibody titers when formulated with Cap 1 versus Cap 0 mRNA [8].

Table 3: Cap Structures Engineered Using m⁷GpppCpG

Cap TypeStructureKey FeaturesApplications
Cap 0m⁷GpppCpG• High capping efficiency• Recognized by eIF4EBasic research, cell transfection
Cap 1m⁷GpppCᵐpG• Immune-evasive• 3× longer half-life than Cap 0• Enhanced translationTherapeutics, vaccines
Cap 2m⁷GpppCᵐpGᵐ• Further immune evasion• Complex to manufactureSpecialized immunotherapy

The versatility of m⁷GpppCpG enables exploration of novel cap geometries, such as incorporating thienoguanosine or locked nucleic acids to modulate eIF4E affinity. Such innovations continue to advance mRNA technology for gene therapy and precision medicine [8] [10].

Properties

Product Name

m7GpppCpG

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Molecular Formula

C30H41N13O25P4

Molecular Weight

1107.6 g/mol

InChI

InChI=1S/C30H41N13O25P4/c1-40-8-43(22-14(40)24(50)39-29(33)37-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)41-3-2-12(31)35-30(41)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)42-7-34-13-21(42)36-28(32)38-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H11-,31,32,33,35,36,37,38,39,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1

InChI Key

HJEQQXAHGFWTHV-POYLIAOGSA-N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

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